Mal-amido-PEG4-TFP ester

Description

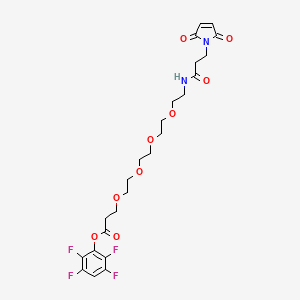

Structure

2D Structure

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZRDWRFDOPKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F4N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinking reagent that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester, enables the covalent linkage of biomolecules with high specificity and efficiency. This guide provides a comprehensive overview of the core properties, reaction mechanisms, and applications of this compound, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Introduction

The precise chemical linkage of biomolecules is fundamental to the development of targeted therapeutics, advanced diagnostics, and novel research tools. Heterobifunctional crosslinkers are indispensable reagents in this context, allowing for the controlled conjugation of two different molecular entities. This compound is a prominent member of this class of reagents, offering distinct advantages for researchers and drug developers.

This crosslinker incorporates three key functional components:

-

A Maleimide Group: This moiety reacts specifically with sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins and peptides. This reaction is highly selective within a specific pH range, enabling site-specific modification.

-

A Tetrafluorophenyl (TFP) Ester: This activated ester reacts efficiently with primary amines, such as those present on the side chains of lysine (B10760008) residues and the N-terminus of proteins. TFP esters are known for their high reactivity and increased stability against hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts.[1]

-

A Polyethylene Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic chain composed of four ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can minimize potential immunogenicity.[2]

This guide will delve into the technical details of this compound, providing a robust resource for its effective application.

Physicochemical and Reactive Properties

A thorough understanding of the physicochemical and reactive properties of this compound is essential for its successful use in bioconjugation. Key quantitative data are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C24H28F4N2O9 | [3][4] |

| Molecular Weight | 564.48 g/mol | [5][6] |

| Exact Mass | 564.1731 | [3] |

| Appearance | Colorless to light yellow viscous liquid | [5] |

| Purity | >95% | [3] |

| Solubility | Soluble in DMSO, DCM | [6] |

Reactive Properties and Conditions

| Feature | Description | Optimal pH | Reference |

| Maleimide Group | Reacts with sulfhydryl (thiol) groups to form a stable thioether bond. | 6.5 - 7.5 | [2] |

| TFP Ester Group | Reacts with primary amine groups to form a stable amide bond. More resistant to hydrolysis than NHS esters. | 7.5 - 8.0 | [1][7] |

Reaction Mechanism and Signaling Pathway

The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation, thereby minimizing the formation of unwanted homodimers. The general mechanism involves the reaction of one functional group first, followed by purification and then the reaction of the second functional group.

Caption: Reaction mechanism of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step bioconjugation reaction using this compound.

Materials and Reagents

-

Protein A (containing primary amines, e.g., an antibody)

-

Molecule B (containing a sulfhydryl group, e.g., a cysteine-containing peptide or a small molecule drug)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Amine-reactive reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

-

Thiol-reactive reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for TFP ester; 10 mM cysteine for maleimide)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Reaction of TFP Ester with Primary Amines of Protein A

This step involves the labeling of the amine-containing protein with the TFP ester end of the crosslinker.

-

Preparation of Protein A: Dissolve Protein A in the amine-reactive reaction buffer to a final concentration of 1-5 mg/mL.

-

Preparation of Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[5]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching (Optional): To quench any unreacted TFP ester, add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with the thiol-reactive reaction buffer.

Step 2: Reaction of Maleimide with Sulfhydryl Group of Molecule B

This step conjugates the maleimide-activated Protein A with the thiol-containing molecule.

-

Preparation of Molecule B: Dissolve Molecule B in the thiol-reactive reaction buffer. If Molecule B is a protein with disulfide bonds, it may require reduction with a reagent like TCEP prior to this step, followed by purification.

-

Reaction: Add a 1.5- to 5-fold molar excess of the dissolved Molecule B to the purified, maleimide-activated Protein A from Step 1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To quench any unreacted maleimide groups, add the quenching reagent to a final concentration of 10 mM and incubate for 15 minutes at room temperature.

-

Purification and Characterization: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography. Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of a bioconjugate using this compound.

Caption: Experimental workflow for bioconjugate synthesis.

Applications in Drug Development

The unique properties of this compound make it highly suitable for cutting-edge applications in drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to attach the drug to the antibody. Typically, the TFP ester reacts with lysine residues on the antibody, and the maleimide group reacts with a thiol-containing linker on the cytotoxic drug.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound is an ideal PEG-based PROTAC linker.[5][6][8] It can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Storage and Stability

Proper storage of this compound is crucial to maintain its reactivity.

-

Neat Material: Store at -20°C, sealed and protected from moisture. It is stable for months to years under these conditions.[3]

-

Stock Solutions in Anhydrous Solvent: Store at -20°C or -80°C. At -20°C, the solution is stable for about a month, while at -80°C, it can be stored for up to six months.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker with broad applications in bioconjugation and drug development. Its defined structure, which includes a thiol-reactive maleimide, an amine-reactive TFP ester, and a hydrophilic PEG spacer, provides researchers with a high degree of control over the conjugation process. The enhanced stability of the TFP ester and the beneficial properties of the PEG linker make it a superior choice for the synthesis of complex biomolecules such as ADCs and PROTACs. The detailed protocols and technical data provided in this guide serve as a valuable resource for scientists and researchers, enabling them to harness the full potential of this important chemical tool.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, 1807540-84-6 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C24H28F4N2O9 | CID 91757746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 1807540-84-6 [m.chemicalbook.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Mal-amido-PEG4-TFP ester, a heterobifunctional crosslinking agent. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its specific reactivity and the advantageous properties of its components.

Core Chemical Structure and Properties

This compound is a molecule designed with three key functional components: a maleimide (B117702) group, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination allows for the covalent and specific linkage of two different biomolecules, typically a thiol-containing molecule and an amine-containing molecule.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5. The TFP ester, on the other hand, is an amine-reactive functional group that forms a stable amide bond with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. The optimal pH range for this reaction is slightly higher, between 7.5 and 8.0.[1]

A key advantage of the TFP ester over the more commonly used N-hydroxysuccinimide (NHS) ester is its increased stability in aqueous solutions, making it less susceptible to hydrolysis and providing a longer half-life for the conjugation reaction to proceed efficiently.[2] The hydrophilic PEG4 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, and also provides a flexible linkage that can help to reduce steric hindrance between the conjugated molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2,3,5,6-tetrafluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate |

| CAS Number | 1807540-84-6 |

| Molecular Formula | C₂₄H₂₈F₄N₂O₉ |

| Molecular Weight | 564.49 g/mol |

| Appearance | Liquid |

| Purity | >95% |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from its precursor, Mal-amido-PEG4-acid.

Step 1: Synthesis of Mal-amido-PEG4-acid

The synthesis of the acid precursor involves the reaction of a maleimide derivative with an amino-PEG-acid compound. While specific proprietary synthesis details may vary, a general approach involves the reaction of a maleimide-functionalized activated ester with an amino-PEG-acid, or conversely, an amine-functionalized maleimide with an activated PEG-acid.

Step 2: Activation of Mal-amido-PEG4-acid with 2,3,5,6-Tetrafluorophenol (B1216870)

The terminal carboxylic acid of Mal-amido-PEG4-acid is then activated to form the TFP ester. This is commonly achieved by reacting the carboxylic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation reaction using this compound to link an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH).

Materials:

-

Protein-NH₂ (e.g., antibody, enzyme)

-

Molecule-SH (e.g., peptide, small molecule drug, oligonucleotide)

-

This compound

-

Amine-free, thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.5-8.0)

-

Thiol-reaction buffer (e.g., PBS, pH 6.5-7.0)

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., Tris, cysteine)

-

Desalting columns or dialysis equipment

-

Analytical equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE, HPLC)

**Protocol 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH₂) **

-

Preparation of Protein-NH₂: Dissolve the amine-containing protein in the amine-free reaction buffer (pH 7.5-8.0) to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

-

Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification of the Maleimide-Activated Protein: Remove the excess, unreacted this compound and the TFP by-product using a desalting column or dialysis against the thiol-reaction buffer (pH 6.5-7.0).

Protocol 2: Reaction of the Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)

-

Preparation of Molecule-SH: Dissolve the thiol-containing molecule in the thiol-reaction buffer (pH 6.5-7.0). If the molecule contains disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like TCEP.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the prepared Molecule-SH to the purified maleimide-activated protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine can be added to the reaction mixture.

-

Final Purification: Purify the final conjugate from excess Molecule-SH and other reaction components using size exclusion chromatography (SEC), dialysis, or other appropriate purification methods.

-

Characterization: Characterize the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and HPLC.

Signaling Pathways and Applications

This compound is a versatile tool for creating a wide range of bioconjugates with applications in various research and therapeutic areas.

Antibody-Drug Conjugates (ADCs): A primary application is in the development of ADCs. In this context, a potent cytotoxic drug (the "payload") functionalized with a thiol group is linked to a monoclonal antibody that targets a specific cancer cell antigen. The TFP ester end of the linker reacts with lysine residues on the antibody, and the maleimide end reacts with the thiol on the drug. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connects a ligand for the target protein to a ligand for the E3 ligase.

Surface Modification: The dual reactivity of this crosslinker allows for the functionalization of surfaces, such as nanoparticles or microplates. For instance, an amine-functionalized surface can be reacted with the TFP ester, leaving a maleimide-functionalized surface available for the immobilization of thiol-containing biomolecules.

Fluorescent Labeling and Biotinylation: By reacting the TFP ester with an amine-containing fluorescent dye or biotin (B1667282) molecule, a maleimide-functionalized probe can be created for the specific labeling of thiol-containing targets.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers researchers and drug developers a reliable method for the specific and efficient conjugation of amine- and thiol-containing molecules. Its enhanced stability, hydrophilicity, and defined spacer length make it a valuable tool in the creation of complex bioconjugates for a wide range of applications, from targeted drug delivery to advanced diagnostic assays. Careful consideration of reaction conditions, purification, and characterization is essential to ensure the successful synthesis and application of these important biomolecular constructs.

References

An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the fields of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and the critical role of its constituent parts: a maleimide (B117702) group, a tetrafluorophenyl (TFP) ester, and a polyethylene (B3416737) glycol (PEG) spacer.

The strategic design of this linker allows for the covalent, selective conjugation of two different biomolecules or a biomolecule and a small molecule drug. The maleimide terminus reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins. Concurrently, the TFP ester end targets primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein. The intervening PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.

Core Mechanism of Action

The functionality of this compound is rooted in the distinct reactivity of its two terminal groups, enabling a two-step or simultaneous conjugation strategy.

TFP Ester Reaction with Primary Amines

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary amines to form a stable amide bond. This reaction is most efficient in the pH range of 7.5 to 8.0. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon highly electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen of a primary amine. TFP esters are noted for their increased hydrolytic stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, especially under basic conditions. This increased stability allows for more efficient conjugation with less competing hydrolysis of the linker.

Maleimide Reaction with Thiols

The maleimide group is highly selective for thiol groups, reacting via a Michael addition mechanism to form a stable thioether bond. This reaction is most effective in the pH range of 6.5 to 7.5. Above pH 7.5, the maleimide ring can become susceptible to hydrolysis, opening to form an unreactive maleamic acid, and can also exhibit some reactivity towards primary amines. Therefore, maintaining the recommended pH range is critical for ensuring the specificity of the conjugation. The resulting thioether bond is generally stable, though some studies have investigated its potential for retro-Michael reactions under certain physiological conditions.

Data Presentation

Quantitative data for bioconjugation reactions are highly dependent on the specific reactants and reaction conditions. Below is a summary of key quantitative parameters related to the reactive moieties of this compound.

| Parameter | TFP Ester | NHS Ester | Maleimide | Source |

| Optimal pH for Amine Reaction | 7.5 - 8.0 | 7.0 - 7.5 | N/A (minor reactivity > pH 7.5) | [1] |

| Optimal pH for Thiol Reaction | N/A | N/A | 6.5 - 7.5 | [2][3] |

| Hydrolysis Half-Life at pH 7.0 | ~8.3 hours | ~4.4 hours | Stable | [4] |

| Hydrolysis Half-Life at pH 8.0 | ~1.5 hours | ~0.5 hours | Stable | [4] |

| Hydrolysis Half-Life at pH 10.0 | ~39 minutes | ~4 minutes | Slow Hydrolysis | [4] |

Table 1: Comparison of reaction conditions and stability for TFP esters, NHS esters, and maleimides.

Experimental Protocols

The following are detailed methodologies for a typical two-step conjugation process using this compound, for example, in the creation of an antibody-drug conjugate where the drug contains a primary amine and the antibody is engineered to have a free cysteine.

Step 1: Reaction of this compound with an Amine-Containing Molecule

Objective: To conjugate the TFP ester end of the linker to a primary amine on the molecule of interest (e.g., a small molecule drug).

Materials:

-

This compound

-

Amine-containing molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

-

Quenching (Optional):

-

To quench any unreacted TFP ester, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the maleimide-activated molecule from excess linker and reaction byproducts using an appropriate chromatography method (e.g., reverse-phase HPLC).

-

Characterize the purified product by mass spectrometry to confirm successful conjugation.

-

Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Biomolecule

Objective: To conjugate the maleimide end of the linker-molecule construct to a thiol group on a biomolecule (e.g., an antibody).

Materials:

-

Purified maleimide-activated molecule from Step 1

-

Thiol-containing biomolecule (e.g., antibody with reduced cysteines)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Solution: 1 M cysteine or N-acetylcysteine

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Thiol-Containing Biomolecule:

-

If the thiol groups are present as disulfide bonds, they must first be reduced.

-

Dissolve the biomolecule in the Reaction Buffer.

-

Add a 10- to 50-fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.

-

-

Conjugation Reaction:

-

Immediately add a 3- to 10-fold molar excess of the purified maleimide-activated molecule to the solution of the thiol-containing biomolecule.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 1-10 mM to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography to remove unreacted molecules and byproducts.

-

Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm retained activity.

-

Visualizations

Caption: Reaction of the TFP ester with a primary amine.

Caption: Reaction of the maleimide group with a thiol.

Caption: A typical experimental workflow for two-step conjugation.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG4-TFP Ester

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of crosslinking reagents is paramount for successful bioconjugation. Mal-amido-PEG4-TFP ester is a heterobifunctional crosslinker that is gaining prominence in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its utility is derived from the specific reactivities of its terminal maleimide (B117702) and tetrafluorophenyl (TFP) ester groups, coupled with the beneficial properties of the polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and data presented for easy comparison.

Core Concepts of this compound

This compound incorporates three key functional components:

-

Maleimide: This group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[1][2]

-

PEG4 Spacer: The hydrophilic polyethylene glycol chain, consisting of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and the resulting conjugate.[1][3][4] This can help to prevent aggregation and improve the pharmacokinetic properties of the final bioconjugate.

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a reactive group that forms a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. TFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation.[5][6][7]

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in conjugation reactions. The presence of the PEG4 spacer imparts a degree of hydrophilicity, making it soluble in a range of solvents.

Qualitative Solubility

This compound is an amphiphilic molecule, exhibiting solubility in both aqueous and organic solvents. It is readily soluble in common organic solvents used for bioconjugation, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[8][9][10] While it is water-soluble to a degree due to the PEG chain, its solubility in aqueous buffers can be limited, particularly at high salt concentrations.[10]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. These values are compiled from product literature and typical observations for similar PEGylated compounds.

| Solvent | Abbreviation | Approximate Solubility (mg/mL) | Notes |

| Dimethyl sulfoxide | DMSO | >100 | A common solvent for preparing concentrated stock solutions.[8] Hygroscopic, use dry. |

| N,N-Dimethylformamide | DMF | >50 | An alternative to DMSO for stock solutions. Ensure high purity to avoid amine contaminants.[5] |

| Dichloromethane | DCM | Soluble | Useful for synthesis and purification but less common for final bioconjugation steps. |

| Acetonitrile | ACN | Soluble | Often used in HPLC analysis and can be a component of reaction buffers. |

| Water | - | ~10-20 | The hydrophilic PEG chain confers water solubility.[1][3] |

| Phosphate (B84403) Buffered Saline | PBS (pH 7.4) | <10 | Solubility is generally lower in buffers with high salt concentrations.[10] |

Stability Profile

The stability of this compound is dictated by the chemical lability of its two reactive functional groups: the maleimide and the TFP ester. Understanding their stability under different conditions is crucial for designing effective conjugation strategies and for the storage of the reagent.

TFP Ester Stability

TFP esters are more stable towards hydrolysis in aqueous media than NHS esters, which is a significant advantage in bioconjugation.[5][7] This increased stability allows for more controlled and efficient reactions with primary amines. The optimal pH for the reaction of TFP esters with amines is slightly basic, typically between 7.5 and 8.0.[11][12]

Maleimide Stability

The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5.[2] This hydrolysis involves the opening of the maleimide ring to form a non-reactive maleamic acid derivative, which is unable to react with sulfhydryl groups.[2] The rate of this hydrolysis is dependent on both pH and temperature.[13] The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5, where the reaction with thiols is rapid and specific, while the rate of hydrolysis is minimized.[1][2]

Quantitative Stability Data

The following tables provide an overview of the stability of the TFP ester and maleimide functional groups under various conditions. The half-life (t½) values are indicative and based on published data for similar compounds.

Table 1: Comparative Hydrolytic Half-life of TFP Ester vs. NHS Ester

| pH | TFP Ester t½ (hours) | NHS Ester t½ (hours) | Notes |

| 7.0 | > 10 | ~4-6 | At neutral pH, TFP esters exhibit significantly greater stability.[5] |

| 8.0 | ~4-6 | ~0.5-1 | In the optimal pH range for amine coupling, the extended half-life of TFP esters allows for more efficient conjugation.[14] |

| 8.5 | ~1-2 | < 0.2 | At higher pH, hydrolysis is accelerated for both, but TFP esters remain comparatively more stable.[15] |

Table 2: pH-Dependent Hydrolytic Stability of the Maleimide Group at 25°C

| pH | Maleimide Ring Half-life (t½) | Notes |

| 6.5 | > 1 week | At the lower end of the optimal conjugation range, the maleimide group is very stable. |

| 7.4 | ~ 1-2 days | Under physiological conditions, a slow rate of hydrolysis occurs.[13][16] |

| 8.0 | ~ 6-8 hours | Above the recommended pH range, the rate of hydrolysis increases significantly.[16] |

| 9.0 | < 1 hour | At basic pH, the maleimide ring opens rapidly, rendering the molecule inactive for thiol conjugation.[13] |

Storage and Handling

For optimal stability, this compound should be stored at -20°C or -80°C, protected from moisture.[8][9] The reagent is moisture-sensitive, and vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[10] For experimental use, it is recommended to prepare fresh stock solutions in a dry organic solvent like DMSO or DMF and use them immediately.[10] Stock solutions, if stored, should be kept at low temperatures and used within a short period.[8]

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the standards and the supernatant sample by HPLC. A reverse-phase C18 column is typically suitable.

-

Create a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

-

Protocol 2: Assessment of Hydrolytic Stability

This protocol describes a method to assess the hydrolytic stability of the maleimide and TFP ester groups at different pH values.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 6.5, 7.4, 8.5)

-

Constant temperature incubator (e.g., 25°C or 37°C)

-

HPLC system with a UV detector

-

Quenching solution (e.g., 1 M Tris buffer, pH 8.0 for TFP ester; 1 M DTT for maleimide)

Methodology:

-

Reaction Setup:

-

Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., DMSO).

-

In separate vials, dilute the stock solution to a final concentration (e.g., 1 mM) in each of the pH buffers.

-

-

Time-Course Incubation:

-

Place the vials in a constant temperature incubator.

-

At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.

-

-

Sample Analysis:

-

Immediately quench the reaction in the aliquot to prevent further degradation before analysis.

-

Analyze the samples by HPLC. The appearance of new peaks (e.g., hydrolyzed maleamic acid or the hydrolyzed TFP ester) and the disappearance of the parent peak should be monitored.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact this compound against time for each pH condition.

-

Calculate the pseudo-first-order rate constant (k) for the degradation at each pH.

-

Determine the half-life (t½) using the equation: t½ = 0.693 / k.

-

Logical Relationship of Stability and Conjugation Efficiency

The stability of the reactive groups of this compound directly impacts the efficiency of a bioconjugation reaction. The interplay between the desired conjugation reaction and the competing hydrolysis reaction is critical.

This diagram illustrates that for both the TFP ester and the maleimide group, the reaction conditions (pH, temperature, and time) dictate the balance between the desired conjugation reaction and the undesirable hydrolysis pathway. Optimizing these conditions is key to maximizing the yield of the final bioconjugate.

References

- 1. This compound, 1807540-84-6 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of the PEG4 Linker in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a fluorescent probe, is a critical determinant of the conjugate's ultimate success. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, and specifically the tetra-ethylene glycol (PEG4) linker, has emerged as a cornerstone in the design of advanced bioconjugates. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 linker, offering quantitative data, detailed experimental protocols, and visual representations of its function in key applications like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of the PEG4 Linker

The PEG4 linker is a short, hydrophilic spacer composed of four repeating ethylene (B1197577) glycol units. Its defined length of approximately 1.4 nm and distinct physicochemical properties offer a unique combination of advantages in bioconjugate design.[1]

Key Attributes and Advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation when conjugated to biomolecules. The hydrophilic nature of the PEG4 linker significantly increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1][2]

-

Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, the PEG4 linker can reduce renal clearance, leading to a longer circulation half-life.[1][3] This extended exposure can result in greater accumulation at the target site and an improved therapeutic index.

-

Reduced Immunogenicity: The PEG chain can create a hydration shell around the bioconjugate, effectively shielding immunogenic epitopes on the payload or the linker itself.[1][2] This "stealth" effect can minimize the risk of an unwanted immune response.

-

Steric Hindrance and Optimal Spacing: The defined length of the PEG4 linker provides critical spatial separation between the conjugated molecules. This prevents steric hindrance that could otherwise impair the biological activity of the parent biomolecule, such as an antibody's ability to bind to its antigen.[1]

-

Biocompatibility and Low Toxicity: PEG is a well-established biocompatible polymer with low toxicity, making it a safe and reliable component for therapeutic applications.[4]

Data Presentation: The Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key bioconjugate properties. While data specific to PEG4 is highlighted where available, general trends with varying PEG linker lengths are also presented to provide a broader context.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE [] |

| PEG8 | Significantly Increased | - | L540cy Xenograft Model[6] |

| PEG12 | Significantly Increased | - | L540cy Xenograft Model[6] |

| PEG24 | Significantly Increased | - | L540cy Xenograft Model[6] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

| PEG Linker Length | In Vitro Cytotoxicity Reduction (Fold Change vs. No PEG) | In Vivo Half-Life Extension (Fold Change vs. No PEG) |

| No PEG | 1.0 | 1.0 (19.6 minutes)[7] |

| 4 kDa | 4.5 | 2.5[7] |

| 10 kDa | 22 | 11.2[7] |

Table 3: Qualitative Comparison of Different PEG Linker Lengths in ADCs

| PEG Linker Length | Key Characteristics |

| Short (e.g., PEG4 ) | Provides a balance of improved stability and efficient tumor penetration. Offers a moderate increase in half-life.[8] |

| Medium (e.g., PEG8, PEG12) | Often represents an optimal balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency.[6] |

| Long (e.g., PEG24 and longer) | Can dramatically improve the pharmacokinetic profile, leading to a prolonged half-life. However, very long linkers may impede tumor penetration.[6][8] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of PEG4 linkers in bioconjugation.

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

Caption: Intracellular trafficking of an ADC with a cleavable linker.[1][7][9][10][11]

Caption: PROTAC-mediated protein degradation pathway.[4][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of PEG4 linkers in bioconjugation. The following sections provide methodologies for common conjugation chemistries.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG4 Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.[13][14]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG4-Payload

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH.

-

Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG4-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction:

-

Bring the antibody solution to room temperature.

-

Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by SEC or dialysis. For SEC, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the purified ADC. For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa for antibodies.[9]

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG4 Linker

This protocol details the site-specific conjugation of a maleimide-functionalized PEG4 linker to reduced cysteine residues on an antibody.[]

Materials:

-

Antibody with engineered or accessible cysteine residues

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Maleimide-PEG4-Payload

-

Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 10 mM cysteine)

-

SEC column for purification

Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-Payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the maleimide-linker solution to the reduced antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching: Add the quenching solution to cap any unreacted maleimide (B117702) groups.

-

Purification: Purify the ADC using SEC as described in Protocol 1.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.[2][16][][18][19]

Materials:

-

Purified ADC sample

-

HIC column

-

High-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

-

Low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample in the high-salt buffer.

-

Chromatography:

-

Equilibrate the HIC column with the high-salt buffer.

-

Inject the ADC sample.

-

Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of low-salt buffer).

-

-

Data Analysis:

-

Monitor the elution profile at 280 nm.

-

The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).

-

Integrate the peak area for each species.

-

Calculate the average DAR using the weighted average of the peak areas.

-

Conclusion

The PEG4 linker plays a disproportionately significant role in the success of modern bioconjugates. Its discrete nature, hydrophilicity, and optimal length provide a powerful tool to overcome common challenges in drug development, including poor solubility, aggregation, and rapid clearance. By carefully considering the principles outlined in this guide and employing robust experimental protocols, researchers can effectively leverage the advantages of the PEG4 linker to design and synthesize next-generation therapeutics and research tools with enhanced performance and safety profiles. The continued exploration and rational application of such well-defined linkers will undoubtedly fuel further innovation in the dynamic field of bioconjugation.

References

- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 3. labinsights.nl [labinsights.nl]

- 4. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 18. agilent.com [agilent.com]

- 19. pharmiweb.com [pharmiweb.com]

An In-depth Technical Guide to Mal-amido-PEG4-TFP Ester for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG4-TFP ester, a heterobifunctional linker critical for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the linker's properties, provides step-by-step experimental protocols for PROTAC synthesis and evaluation, and presents relevant quantitative data and signaling pathway diagrams.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[2]

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design.[4][5] It features two distinct reactive moieties: a maleimide (B117702) group and a tetrafluorophenyl (TFP) ester. The maleimide group reacts specifically with thiol groups, typically found in cysteine residues of proteins or ligands.[5][6] The TFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues or amine-containing small molecule ligands.[7][8][9] TFP esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[7][10][11] The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic profile.[5][6]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

| Property | Value | Reference |

| Molecular Weight | 564.48 g/mol | [4] |

| Chemical Formula | C₂₄H₂₈F₄N₂O₉ | [4] |

| CAS Number | 1807540-84-6 | [4] |

| Appearance | Viscous Liquid | [4] |

| Color | Colorless to light yellow | [4] |

| Solubility | DMSO, DCM, DMF | [6] |

| Storage Conditions | -20°C, sealed, away from moisture | [4][6] |

| Purity | Typically ≥95% | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.

Two-Step PROTAC Synthesis Protocol

This protocol outlines a typical two-step synthesis where the TFP ester is first reacted with an amine-containing molecule (either the POI ligand or the E3 ligase ligand), followed by the reaction of the maleimide group with a thiol-containing molecule.

Step 1: Amide Bond Formation via TFP Ester Aminolysis

-

Reagent Preparation:

-

Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

-

Reaction:

-

To the solution of the amine-containing ligand, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Slowly add the solution of this compound to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon). The optimal pH for TFP ester reactions is between 7.5 and 8.0.[5]

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

-

Purification:

-

Once the reaction is complete, the intermediate product (Ligand-PEG4-Maleimide) can be purified using preparative high-performance liquid chromatography (HPLC) or flash column chromatography.

-

Step 2: Thioether Bond Formation via Maleimide-Thiol Conjugation

-

Reagent Preparation:

-

Dissolve the purified Ligand-PEG4-Maleimide intermediate (1.0 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[5][6] The buffer should be degassed to prevent oxidation of the thiol.

-

Dissolve the thiol-containing ligand (1.0-1.2 equivalents) in the same degassed buffer. If the thiol is part of a protein with disulfide bonds, these may need to be reduced first using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

-

Reaction:

-

Add the solution of the thiol-containing ligand to the solution of the Ligand-PEG4-Maleimide intermediate.

-

Stir the reaction mixture at room temperature, protected from light.

-

Monitor the reaction progress by LC-MS until completion (typically 1-4 hours).

-

-

Final Purification:

-

Purify the final PROTAC conjugate using preparative HPLC to obtain a high-purity product.

-

Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

-

Western Blot Protocol for PROTAC-Induced Protein Degradation

This protocol allows for the quantification of target protein degradation in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[4]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.[4]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[12][]

-

Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize this interaction.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.[8][14]

-

Biolayer Interferometry (BLI): Similar to SPR, BLI is another label-free technology to study protein-protein and protein-small molecule interactions in real-time.[8][14]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.[8][14]

-

NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor the proximity of the target protein and the E3 ligase inside the cell upon PROTAC treatment.[15]

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its DC₅₀ and Dₘₐₓ values. The following table presents representative data for a dual-targeting PROTAC (GP262) that degrades both PI3K and mTOR, illustrating the type of quantitative data generated in PROTAC evaluation studies.[10][11]

| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PI3Kα | MDA-MB-231 | 42.23 | >90 | [10][11] |

| PI3Kβ | MDA-MB-231 | 227.4 | >90 | [10][11] |

| mTOR | MDA-MB-231 | 45.4 | >90 | [10][11] |

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in PROTAC synthesis and action.

Caption: A two-step workflow for the synthesis of a PROTAC using this compound.

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by a dual-targeting PROTAC.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound, 1807540-84-6 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 三重複合体の形成 [promega.jp]

The Core Principles of Heterobifunctional Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable chemical tools in modern molecular biology, drug development, and proteomics. Their unique architecture, featuring two distinct reactive moieties, allows for the sequential and controlled covalent linkage of two different biomolecules. This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

Fundamental Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents designed to connect two different functional groups on biomolecules, such as proteins, nucleic acids, or drugs.[1][2] Unlike their homobifunctional counterparts which possess identical reactive groups, the intrinsic asymmetry of heterobifunctional linkers enables a two-step conjugation process.[2] This sequential approach is a key advantage as it minimizes the formation of unwanted homodimers or polymers, a common issue with one-step conjugations.[2]

The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups determines the target functional groups on the biomolecules, while the length and composition of the spacer arm can be tailored to specific applications, influencing factors like the distance between the conjugated molecules and the overall solubility of the resulting conjugate.[2][3]

Classification and Properties of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the nature of their reactive ends. The selection of a particular crosslinker is dictated by the available functional groups on the target biomolecules and the desired reaction conditions.

Common Classes of Heterobifunctional Crosslinkers

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely used classes. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[3]

-

Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.

-

"Click Chemistry" Crosslinkers: These modern crosslinkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO (dibenzocyclooctyne)-NHS ester, where the NHS ester reacts with amines, and the DBCO group specifically reacts with an azide-modified molecule.[4][5]

Quantitative Data Summary

The choice of a heterobifunctional crosslinker is critically dependent on its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Properties of Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Optimal pH (NHS Ester) | Optimal pH (Maleimide) |

| SMCC | 8.3 | No | No | 7.0 - 9.0 | 6.5 - 7.5 |

| Sulfo-SMCC | 8.3 | Yes | No | 7.0 - 9.0 | 6.5 - 7.5 |

| BMPS | 6.9 | No | No | 7.0 - 9.0 | 6.5 - 7.5 |

| GMBS | 7.4 | No | No | 7.0 - 9.0 | 6.5 - 7.5 |

| EMCS | 9.4 | No | No | 7.0 - 9.0 | 6.5 - 7.5 |

| LC-SPDP | 15.7 | No | Yes (Disulfide) | 7.0 - 9.0 | ~7.0 |

Table 2: Properties of Other Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Key Features |

| SADP | NHS Ester | Phenylazide | 11.9 | Amine-reactive and photoreactive. |

| DBCO-PEG4-NHS Ester | NHS Ester | DBCO | 17.6 | For copper-free click chemistry. |

| ASIB | Iodoacetamide | Phenylazide | 14.5 | Sulfhydryl-reactive and photoreactive. |

| MPBH | Hydrazide | Maleimide | 13.5 | Carbonyl-reactive and sulfhydryl-reactive. |

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are employed in a wide array of applications, from basic research to the development of therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, heterobifunctional crosslinkers are crucial for the synthesis of ADCs. These targeted therapies consist of a monoclonal antibody linked to a cytotoxic drug. The crosslinker ensures a stable connection between the antibody and the drug, allowing for targeted delivery of the payload to cancer cells.

Experimental Protocol: Antibody-Drug Conjugation using Sulfo-SMCC

This protocol outlines the conjugation of a thiol-containing drug to an antibody using the water-soluble crosslinker Sulfo-SMCC.[5]

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Sulfo-SMCC

-

Thiol-containing drug

-

Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Antibody Activation: a. Prepare a fresh 10 mg/mL solution of Sulfo-SMCC in water.[5] b. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[5] c. Incubate for 30-60 minutes at room temperature.[6]

-

Removal of Excess Crosslinker: a. Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer.[6]

-

Conjugation with Thiol-containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Quenching (Optional): a. To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.

-

Purification: a. Purify the ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unconjugated drug and antibody.

Protein-Protein Interaction Studies

Heterobifunctional crosslinkers are powerful tools for identifying and characterizing protein-protein interactions. Photoreactive crosslinkers are particularly useful for capturing transient or weak interactions in their native cellular environment.

Experimental Protocol: Protein-Protein Interaction Study using a Photoreactive Crosslinker (e.g., SADP)

This protocol provides a general workflow for using an NHS-ester/phenylazide crosslinker to identify interacting proteins.

Materials:

-

Purified "bait" protein

-

Cell lysate containing potential "prey" proteins

-

SADP (or similar photoreactive crosslinker)

-

Reaction Buffer (amine-free, e.g., HEPES, pH 7.5)

-

UV lamp (320-370 nm)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometry facility for protein identification

Procedure:

-

Labeling of the Bait Protein: a. In a light-protected environment, react the purified bait protein with a molar excess of the photoreactive crosslinker in the Reaction Buffer for 30-60 minutes at room temperature. b. Remove excess crosslinker using a desalting column.

-

Formation of Protein Complexes: a. Incubate the labeled bait protein with the cell lysate to allow for the formation of protein complexes.

-

Photo-crosslinking: a. Expose the sample to UV light (320-370 nm) for a predetermined time (e.g., 5-15 minutes) to activate the photoreactive group and induce crosslinking to interacting proteins.[2]

-

Analysis of Crosslinked Products: a. Separate the proteins by SDS-PAGE and visualize the crosslinked complexes by Western blotting using an antibody against the bait protein. Crosslinked complexes will appear as higher molecular weight bands.

-

Identification of Interacting Proteins: a. Excise the higher molecular weight bands from a Coomassie-stained gel. b. Identify the crosslinked proteins by mass spectrometry.

"Click Chemistry" Applications

Copper-free click chemistry offers a highly specific and bioorthogonal method for bioconjugation. DBCO-containing heterobifunctional crosslinkers are frequently used for this purpose.

Experimental Protocol: Antibody-Oligonucleotide Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of an azide-modified oligonucleotide to an antibody using a DBCO-PEG4-NHS ester.[5][7]

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)[7]

-

DBCO-PEG4-NHS Ester

-

Azide-modified oligonucleotide

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[7]

-

Desalting columns

Procedure:

-

Antibody Activation with DBCO-NHS Ester: a. Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.[7] b. Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7] c. Incubate for 60 minutes at room temperature.[7] d. Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 5-15 minutes.[4][5] e. Remove excess reagent using a desalting column.

-

Copper-Free Click Reaction: a. Add the azide-modified oligonucleotide to the DBCO-activated antibody (typically a 2-4 fold molar excess of the oligonucleotide).[5] b. Incubate overnight at 4°C or for 3-4 hours at room temperature.[5]

-

Purification: a. Purify the antibody-oligonucleotide conjugate using a suitable chromatography method.

Application in Elucidating Signaling Pathways

Heterobifunctional crosslinkers have been instrumental in mapping the intricate networks of protein-protein interactions that constitute cellular signaling pathways. By "freezing" transient interactions, these reagents allow for the identification of previously unknown pathway components and the characterization of protein complex architectures.

Case Study: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers. Chemical crosslinking, in conjunction with mass spectrometry, has been employed to identify proteins that interact with EGFR upon ligand binding, providing a detailed map of the downstream signaling network.[9] For instance, crosslinking studies can capture the interaction of EGFR with adaptor proteins like Grb2 and Shc, which are essential for activating downstream cascades such as the Ras-MAPK pathway.[8]

Conclusion

Heterobifunctional crosslinkers are versatile and powerful reagents that have significantly advanced our ability to study and manipulate biomolecules. Their capacity for controlled, two-step conjugations has made them invaluable in a wide range of applications, from the development of targeted therapeutics to the fundamental study of protein-protein interactions and cellular signaling pathways. A thorough understanding of their chemical properties and reaction conditions, as outlined in this guide, is essential for their successful implementation in research and development. As new crosslinking chemistries and applications continue to emerge, these remarkable molecular tools will undoubtedly play an even greater role in shaping the future of biological sciences.

References

- 1. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Mal-amido-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Mal-amido-PEG4-TFP ester is a heterobifunctional linker designed for this purpose. It features a maleimide (B117702) group for covalent attachment to thiol groups (e.g., from reduced interchain disulfides of an antibody) and a 2,3,5,6-Tetrafluorophenyl (TFP) ester for efficient and stable amide bond formation with primary amines on a payload molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

These application notes provide a detailed two-step protocol for the conjugation of a payload to an antibody using the this compound linker. This method involves the initial activation of the payload with the linker, followed by the conjugation of the drug-linker complex to a reduced antibody.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Purpose |

| Monoclonal Antibody (e.g., Trastuzumab) | Commercial Source | Targeting agent |

| This compound | BroadPharm, Vector Labs | Heterobifunctional linker |

| Cytotoxic Payload (with a primary amine) | Various | Therapeutic agent |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent for antibody disulfides |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for linker and payload |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base catalyst for TFP ester reaction |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4 | Gibco | Buffer for antibody reduction and conjugation |

| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | Buffer for TFP ester reaction |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) | Thermo Fisher Scientific | Buffer exchange and removal of small molecules |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | ADC characterization (DAR determination) |